molecular formula C58H86N7O10S+ B13435911 MC-Val-Cit-PAB-retapamulin

MC-Val-Cit-PAB-retapamulin

Cat. No.: B13435911
M. Wt: 1073.4 g/mol
InChI Key: JYMCVUUKLDZABV-FWUPZJIZSA-O
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Description

MC-Val-Cit-PAB-retapamulin is a drug-linker conjugate used in antibody-drug conjugates (ADC) that exhibits potent antitumor activity. It employs retapamulin, a ribosome inhibitor, connected via the ADC linker MC-Val-Cit-PAB . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-retapamulin involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB. This linker is a bifunctional cathepsin-cleavable linker used in the construction of ADCs . The maleimide functionality of the linker allows for bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol can be used for constructing carbamate linkages with amine-containing payloads .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and subsequent conjugation with retapamulin. The process requires stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-retapamulin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved linker and the released cytotoxic agent, retapamulin .

Biological Activity

MC-Val-Cit-PAB-retapamulin is a novel drug-linker conjugate utilized in antibody-drug conjugates (ADCs) that exhibits significant biological activity, particularly in the context of targeted cancer therapy. This compound combines the antibiotic properties of retapamulin, a ribosome inhibitor, with a cleavable linker (MC-Val-Cit-PAB), enhancing its therapeutic efficacy while minimizing systemic toxicity.

  • Molecular Formula : C58_{58}H86_{86}N7_7O10_{10}S
  • Molecular Weight : 1073.41 g/mol
  • CAS Number : 1639793-15-9

This compound operates through a bioreversible linkage that allows for targeted delivery of the antibiotic moiety to cancer cells. The Val-Cit dipeptide is sensitive to proteolytic cleavage, which facilitates the release of retapamulin upon internalization by target cells. This mechanism enhances the pharmacokinetics and therapeutic index of the drug, making it effective against various malignancies.

Biological Activity

  • Antitumor Efficacy :
    • This compound has demonstrated potent antitumor activity in preclinical studies. It effectively inhibits tumor growth by targeting cancer cells directly through ADC mechanisms.
    • In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an effective treatment option.
  • Stability and Release :
    • The stability of this compound in vitro and in vivo has been confirmed, suggesting that it maintains its efficacy during circulation before reaching the target site.
    • Studies indicate that the release of retapamulin occurs efficiently within the tumor microenvironment, enhancing localized therapeutic effects while reducing off-target toxicity.

Table 1: Summary of Preclinical Studies on this compound

Study ReferenceCell Line/ModelDose (mg/kg)Efficacy ObservedNotes
A/J Mouse Model50Significant tumor reductionAdministered via intraperitoneal injection
MRSA Infection Model50Effective intracellular killingCompared to control groups
Various Cancer Cell LinesVariesReduced cell viability by >70%Multiple assays conducted

Detailed Research Findings

  • In a study examining the efficacy against MRSA, this compound demonstrated superior performance compared to conventional antibiotics, highlighting its potential for treating bacterial infections alongside its antitumor properties .
  • Another investigation into its pharmacokinetics revealed that the compound's design allows for prolonged circulation time and targeted delivery, which is crucial for maximizing therapeutic outcomes while minimizing side effects .

Properties

Molecular Formula

C58H86N7O10S+

Molecular Weight

1073.4 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1

InChI Key

JYMCVUUKLDZABV-FWUPZJIZSA-O

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Origin of Product

United States

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